

In vivo efficacy studies of 8-Chloro-6-methylquinoline derivatives

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Compound of Interest

Compound Name: 8-Chloro-6-methylquinoline

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A Comparative Guide to the In Vivo Efficacy of Substituted Quinoline Derivatives

Disclaimer: Specific in vivo efficacy studies for **8-Chloro-6-methylquinoline** are not readily available in the current scientific literature. This guide provides a comparative overview of the in vivo performance of structurally related quinoline derivatives, focusing on those with chloro and/or methyl substitutions, in anticancer and anti-parasitic models.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimalarial, and other anti-parasitic properties.^{[1][2]} This guide summarizes key in vivo efficacy data for selected substituted quinoline derivatives, providing insights into their therapeutic potential. The presented data is supported by detailed experimental protocols and an overview of the relevant biological pathways.

Data Presentation: In Vivo Efficacy of Substituted Quinoline Derivatives

The following tables summarize the in vivo efficacy of various quinoline derivatives in anticancer and anti-parasitic studies. These compounds have been selected for their structural

relevance, featuring substitutions that include chloro and methyl groups, providing a basis for comparison.

Table 1: In Vivo Anticancer Efficacy of Quinoline Derivatives

Compound	Animal Model	Cancer Type	Dosage	Efficacy
Compound 91b1	Nude mice xenograft	Esophageal Squamous Cell Carcinoma	50 mg/kg/day (i.p.)	Significantly reduced tumor size.[3][4]
QC-4 (A quinoline derivative)	BALB/c mice	Ehrlich Ascites Carcinoma (Solid tumor)	Not specified	Regression of in vivo solid tumor and extended survivability.[5]
Bosutinib	-	Chronic Myeloid Leukemia	Approved Drug	Src-Abl kinase inhibitor.[3]
Anlotinib	-	Various human cancers	Approved Drug	Multi-kinase inhibitor.[3]

Table 2: In Vivo Anti-parasitic Efficacy of Quinoline Derivatives

Compound	Animal Model	Parasite	Dosage	Efficacy
Compound 3 (Quinoline salt derivative)	Mice	Plasmodium falciparum (Cerebral Malaria model)	15, 30, 50 mg/kg	76.9%, 90.1%, and 92.9% parasite growth inhibition, respectively.[6]
DB2186	Mice	Trypanosoma cruzi	Not specified	70% reduction in parasitemia load. [7]
DB2217	Mice	Trypanosoma brucei	Not specified	100% cure rate (4 out of 4 mice). [7]
AM1 (racemic)	Mice	Plasmodium berghei ANKA	Not specified	ED ₅₀ and ED ₉₀ values comparable or better than chloroquine.[8]
(-)-AM1	Mice	Plasmodium berghei ANKA	Not specified	ED ₅₀ and ED ₉₀ values comparable or better than chloroquine.[8]
(+)-AM1	Mice	Plasmodium yoelii	Not specified	ED ₅₀ and ED ₉₀ values comparable or better than chloroquine.[8]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in vivo efficacy studies. Below are representative experimental protocols for assessing the anticancer and anti-parasitic efficacy of quinoline derivatives in animal models.

In Vivo Anticancer Efficacy Study (Xenograft Model)

This protocol describes a common method for evaluating the antitumor activity of a test compound in a mouse xenograft model.[3][4]

- **Cell Culture:** Human cancer cell lines (e.g., esophageal squamous cell carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- **Animal Model:** Female nude mice (4-6 weeks old) are used. All animal procedures are performed in accordance with institutional animal care and use committee guidelines.
- **Tumor Implantation:** Cultured cancer cells are harvested, washed, and resuspended in a suitable medium. Approximately 5×10^6 cells are injected subcutaneously into the flank of each mouse.
- **Treatment:** When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. The test compound (e.g., Compound 91b1) is administered intraperitoneally (i.p.) at a specified dose (e.g., 50 mg/kg/day) for a defined period. The control group receives the vehicle solution.
- **Efficacy Evaluation:** Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula for tumor volume is typically: $(\text{Length} \times \text{Width}^2)/2$. Body weight is also monitored as an indicator of toxicity.
- **Endpoint:** At the end of the study, mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.

In Vivo Antimalarial Efficacy Study (Mouse Model)

This protocol outlines a standard 4-day suppressive test to evaluate the in vivo antimalarial activity of a compound against *Plasmodium berghei* in mice.[8]

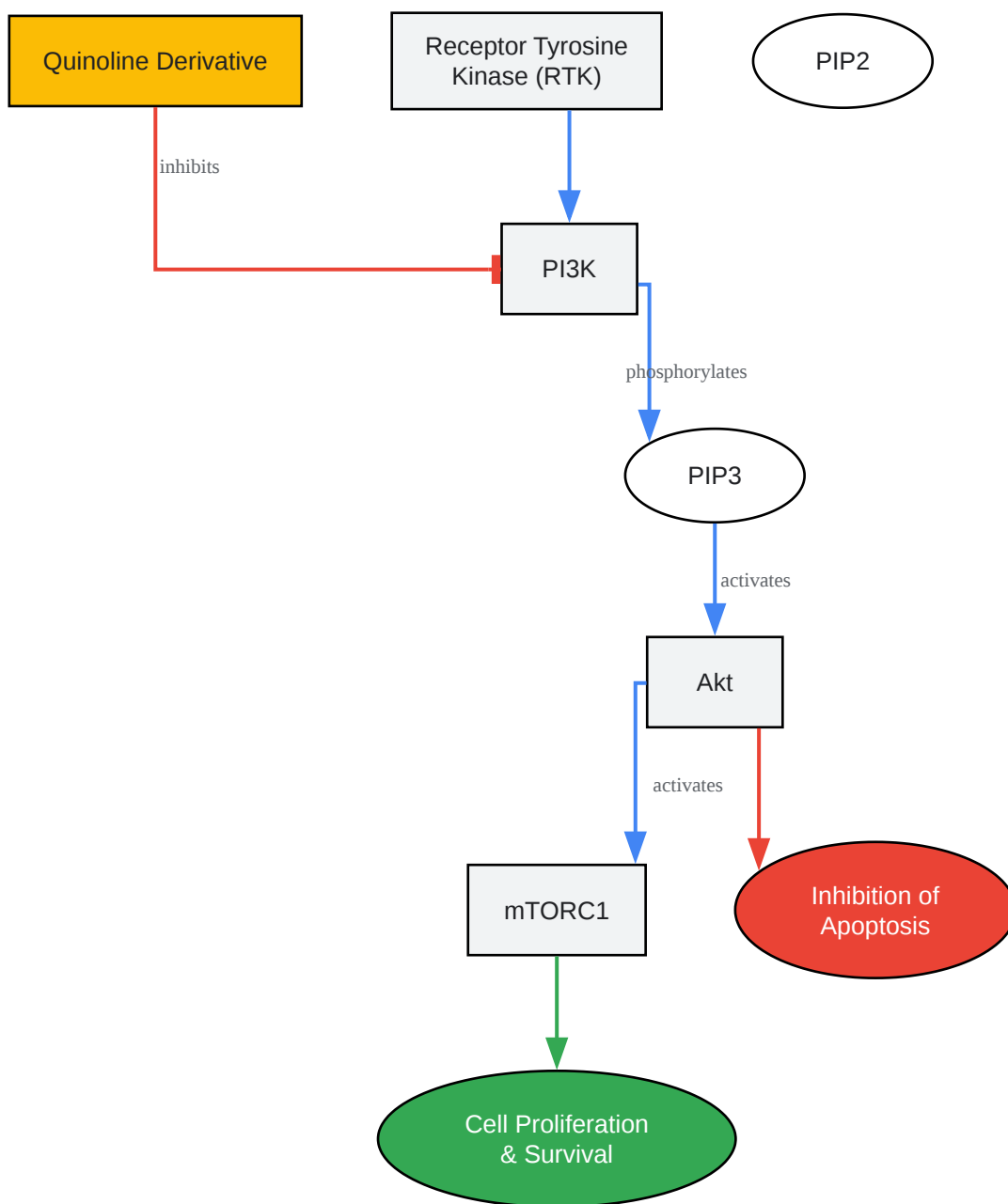
- **Animal Model:** Specific pathogen-free mice (e.g., Swiss albino) are used.
- **Parasite Inoculation:** Mice are inoculated intraperitoneally with red blood cells infected with *P. berghei*.

- **Treatment Administration:** The test compound is formulated in a suitable vehicle and administered to the mice, typically orally (p.o.), at various doses. Treatment usually starts on the day of infection and continues for four consecutive days.
- **Parasitemia Monitoring:** On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of infected red blood cells (parasitemia).
- **Efficacy Evaluation:** The efficacy of the compound is determined by the reduction in parasitemia compared to an untreated control group. The 50% and 90% effective doses (ED₅₀ and ED₉₀) can be calculated.
- **Survival Monitoring:** The survival of the mice in each treatment group is monitored daily.

Mandatory Visualization

Signaling Pathways

Quinoline derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.^{[1][9]} One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

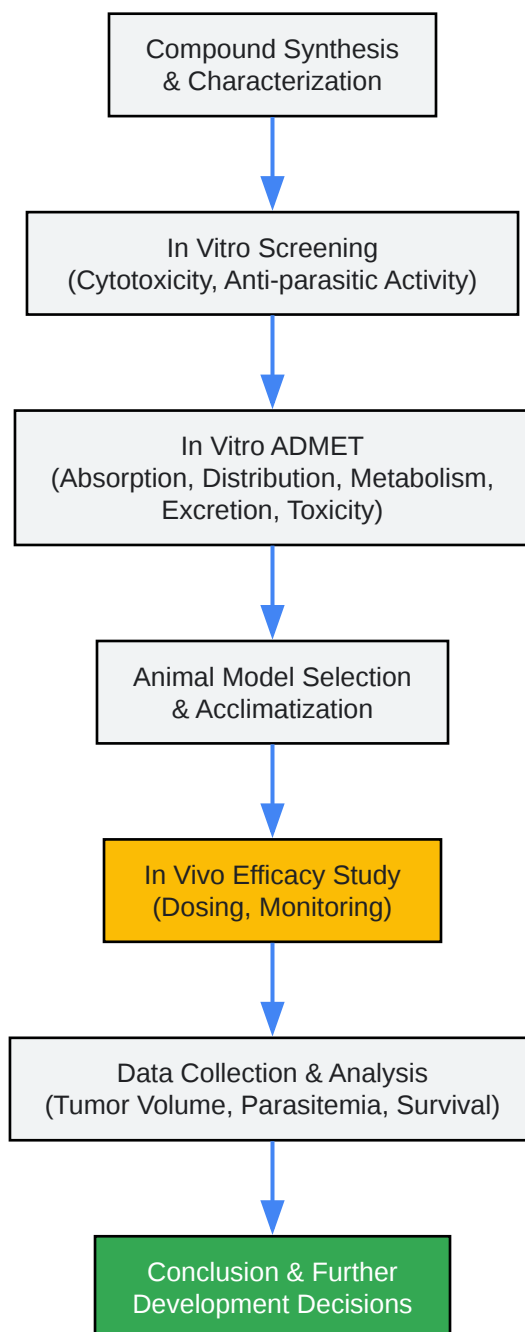


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Caption: Proposed mechanism of action for some anticancer quinoline derivatives targeting the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The general workflow for assessing the in vivo efficacy of a novel quinoline derivative involves several key stages, from initial synthesis to preclinical evaluation.



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Caption: A generalized workflow for the in vivo efficacy evaluation of novel quinoline derivatives.

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